1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol
Overview
Description
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol is a heterocyclic compound that features both an oxazole and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4-formyl-1,2-oxazole with pyrrolidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Reduced oxazole and pyrrolidine derivatives.
Substitution: Alkylated oxazole derivatives.
Scientific Research Applications
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity . Pathways involved include inhibition of microbial enzymes and disruption of cancer cell signaling pathways.
Comparison with Similar Compounds
- 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol
- 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2,3-dioxoindole-5-carbonitrile
Uniqueness: 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol is unique due to its specific combination of oxazole and pyrrolidine rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability and specificity in its applications.
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-10(8(2)14-11-7)6-12-4-3-9(13)5-12/h9,13H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGOBBYEJPGDAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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